Carbobenzyloxy-beta-alanylglycylglycine benzyl ester
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Overview
Description
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.461 g/mol . It is a tripeptide derivative, often used in peptide synthesis and research. The compound is known for its stability and utility in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-beta-alanylglycylglycine benzyl ester typically involves the protection of amino groups and the formation of peptide bonds. One common method includes the use of carbobenzyloxy (Cbz) as a protecting group for the amino terminus. The synthesis can be carried out through stepwise coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and high yields .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of the carbobenzyloxy group.
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Coupling Reagents: DCC and NHS are frequently used for peptide bond formation.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Deprotection: Yields the free amine.
Coupling: Forms longer peptide chains or conjugates.
Scientific Research Applications
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of carbobenzyloxy-beta-alanylglycylglycine benzyl ester involves its role as a protected peptide. The carbobenzyloxy group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon deprotection, the free amine can participate in further reactions, allowing for the formation of peptide bonds and the assembly of larger peptide structures .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxy-beta-alanylglycine: Similar structure but lacks the additional glycine residue.
Carbobenzyloxy-beta-alanylglycinamide: Contains an amide group instead of the ester.
Carbobenzyloxy-beta-alanylglycylglycine methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Carbobenzyloxy-beta-alanylglycylglycine benzyl ester is unique due to its specific protecting groups and ester functionality, which provide stability and reactivity suitable for various synthetic applications. Its benzyl ester group offers distinct reactivity compared to methyl esters, allowing for selective deprotection and further functionalization .
Properties
CAS No. |
72722-24-8 |
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Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
benzyl 2-[[2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H25N3O6/c26-19(11-12-23-22(29)31-16-18-9-5-2-6-10-18)24-13-20(27)25-14-21(28)30-15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,23,29)(H,24,26)(H,25,27) |
InChI Key |
SQURCPGFPZCLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CNC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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